molecular formula C12H19NO B1422665 2-(5-Ethylfuran-2-yl)azepane CAS No. 1333890-80-4

2-(5-Ethylfuran-2-yl)azepane

Cat. No.: B1422665
CAS No.: 1333890-80-4
M. Wt: 193.28 g/mol
InChI Key: MBILJSJRGXSZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylfuran-2-yl)azepane is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-ethylfuran-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-10-7-8-12(14-10)11-6-4-3-5-9-13-11/h7-8,11,13H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBILJSJRGXSZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 2-(5-Ethylfuran-2-yl)azepane

This compound is an organic compound characterized by its azepane ring fused with a furan moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Compounds with similar structures often exhibit various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Molecular Formula

  • C11H15NO (indicative of the compound's carbon, hydrogen, nitrogen, and oxygen content).

Structural Features

  • Azepane Ring : A seven-membered saturated ring containing nitrogen.
  • Furan Ring : A five-membered aromatic ring containing oxygen.

Compounds like this compound may interact with biological systems through various mechanisms:

  • Enzyme Inhibition : Many heterocyclic compounds inhibit specific enzymes, which can lead to therapeutic effects.
  • Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways in the body.
  • Antioxidant Activity : Compounds containing furan rings often exhibit antioxidant properties that protect cells from oxidative stress.

Potential Biological Activities

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Research indicates that azepane derivatives may possess cytotoxic effects on cancer cells.
  • Neuroprotective Effects : Some furan-containing compounds demonstrate protective effects on neuronal cells.

Antimicrobial Studies

A study investigating the antimicrobial properties of azepane derivatives found that certain modifications to the azepane structure enhanced antibacterial activity against Gram-positive bacteria. The presence of electron-withdrawing groups on the furan moiety was particularly effective.

Anticancer Research

In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism often involves apoptosis induction via mitochondrial pathways.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of furan-containing compounds in models of neurodegenerative diseases. These compounds may reduce inflammation and oxidative damage in neuronal tissues.

Data Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighModerate
Azepane Derivative AHighModerateLow
Furan Derivative BLowHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Ethylfuran-2-yl)azepane
Reactant of Route 2
2-(5-Ethylfuran-2-yl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.